5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-6-8-3-9(4-11(8)17)14-13(18)10-5-12(19-15-10)7-1-2-7/h5,7-9,11,16-17H,1-4,6H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYBWRFAKBMCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CC(C(C3)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Construction of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Attachment of the Hydroxycyclopentyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrooxazole derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique oxazole ring structure, which is known for its biological activity. The presence of cyclopropyl and hydroxymethyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of oxazole have been shown to inhibit tumor growth in several cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Case Study: A related compound demonstrated significant inhibition of cell migration and invasion in breast cancer models, suggesting potential applications for 5-cyclopropyl derivatives in cancer therapy.
-
Antimicrobial Properties
- Compounds containing oxazole rings have been evaluated for their antimicrobial activities against various pathogens. Preliminary data suggest that 5-cyclopropyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1,2-oxazole-3-carboxamide may exhibit moderate to strong antibacterial effects.
- Case Study: A related study reported that oxazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration.
-
Neurological Applications
- The structural characteristics of this compound may also lend themselves to neuropharmacological applications. Compounds with similar frameworks have been investigated for their potential as neuroprotective agents or cognitive enhancers.
- Case Study: Research on oxazole derivatives has shown potential in enhancing synaptic plasticity and memory functions in animal models, paving the way for future studies on cognitive disorders.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-((1S,3R,4S)-3-Ethyl-4-(3-(Hydroxymethyl)-6H-Imidazo[1,5-a]Pyrrolo[2,3-e]Pyrazin-1-yl)Cyclopentyl)Cyclopropanesulfonamide
N-((1S,3R,4S)-3-Ethyl-4-(3-(2-Hydroxyethyl)-6H-Imidazo[1,5-a]Pyrrolo[2,3-e]Pyrazin-1-yl)Cyclopentyl)Cyclopropanesulfonamide
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
| Feature | Target Compound | Patent Compound 1 | Patent Compound 2 |
|---|---|---|---|
| Core Heterocycle | 1,2-Oxazole (5-membered, aromatic) | Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine (8-membered fused system) | Same as Compound 1 |
| Key Substituents | 5-Cyclopropyl, 3-carboxamide-linked cyclopentyl (3-OH, 4-CH2OH) | 3-Hydroxymethyl on fused ring; cyclopropanesulfonamide | 3-(2-Hydroxyethyl) on fused ring; cyclopropanesulfonamide |
| Functional Groups | Carboxamide, hydroxyl, hydroxymethyl | Sulfonamide, hydroxymethyl | Sulfonamide, hydroxyethyl |
| Stereochemistry | Not specified in public data | (1S,3R,4S) cyclopentyl configuration | Same as Compound 1 |
| Potential Solubility | Moderate (polar hydroxyl/hydroxymethyl groups) | Lower (ethyl group reduces polarity) | Similar to Compound 1 |
Key Differences and Implications
- Core Heterocycle: The target’s 1,2-oxazole core is smaller and less complex than the fused imidazo-pyrrolo-pyrazine system in the patent compounds.
- Functional Groups : The carboxamide in the target vs. sulfonamide in the analogs alters hydrogen-bonding capacity. Carboxamides are stronger hydrogen-bond acceptors, which could improve target affinity in hydrophilic environments.
- Substituent Flexibility : The hydroxymethyl group on the target’s cyclopentyl ring introduces a secondary hydroxyl group absent in the patent compounds, possibly improving solubility but increasing metabolic liability.
Pharmacological Considerations
For example:
- The patent compounds’ sulfonamide groups are common in kinase inhibitors (e.g., B-Raf inhibitors), while the fused imidazo-pyrrolo-pyrazine core resembles antiviral scaffolds targeting viral polymerases.
Biological Activity
5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a compound of interest due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, including its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 225.23 g/mol. The structure features a cyclopropyl group and an oxazole ring, which are critical for its biological activity.
Research indicates that compounds similar to 5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE may act as inhibitors of specific enzymes involved in lipid metabolism, particularly acid ceramidase (AC). AC plays a vital role in the hydrolysis of ceramides to sphingosine, impacting various cellular processes such as apoptosis and cell proliferation .
Biological Activity
The biological activity of this compound has been evaluated in several studies:
- Inhibition of Acid Ceramidase : The compound has shown promise as an inhibitor of human acid ceramidase (hAC), which is implicated in various diseases, including cancer. In vitro studies demonstrated that it could significantly reduce hAC activity, suggesting its potential as a therapeutic agent .
- Impact on Cell Signaling : By modulating sphingolipid metabolism, the compound may influence signaling pathways associated with cell survival and apoptosis. This dual action could be beneficial in treating conditions where these processes are dysregulated .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the oxazole ring and cyclopropyl group can significantly affect the potency and selectivity of the compound towards hAC. For instance, variations in substituents on the cyclopropyl moiety have been linked to enhanced inhibitory activity .
Table 1: Inhibitory Potencies of Related Compounds
| Compound ID | Structure Description | IC50 (μM) |
|---|---|---|
| 8a | 4-Phenyl analog | 0.025 |
| 12a | 5-Phenyl analog | 0.030 |
| 32b | Optimized cyclopropyl derivative | 0.015 |
Case Studies
- Neuroblastoma Treatment : In a study involving neuroblastoma cell lines, the compound demonstrated significant cytotoxic effects at micromolar concentrations, indicating its potential as an anti-cancer agent .
- Metabolic Disorders : Research has also explored its effects on metabolic disorders linked to sphingolipid dysregulation. The ability to inhibit hAC suggests potential applications in treating conditions like diabetes and obesity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
